5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, hydroxy, methoxy, and sulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the methoxy and sulfonamide groups.
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the methoxy group.
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide: Similar structure but has an additional chloro group on the phenyl ring.
Uniqueness
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-8-5-13(21-2)14(7-10(8)16)22(19,20)17-11-6-9(15)3-4-12(11)18/h3-7,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWHSEWAUNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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